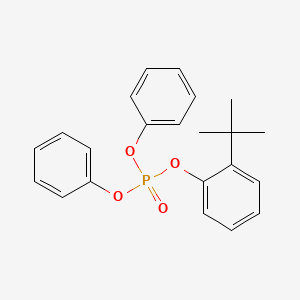

tert-Butylphenyl diphenyl phosphate

Description

Historical Context of Organophosphate Esters as Functional Chemicals

The systematic study of organophosphate (OP) compounds began in the early 19th century, with initial synthesis efforts dating back to work by Jean Louis Lassaigne and Philip de Clermount. chemeurope.com The first formal synthesis is often traced to 1820, involving the esterification of phosphoric acid with ethanol. researchgate.netresearchgate.net A key milestone was the creation of the first neutral ester of phosphoric acid, triethyl phosphate (B84403), by Franz Anton Voegeli in 1848. researchgate.net This was followed in 1854 by the synthesis of tetraethyl pyrophosphate, the first OP compound identified as a cholinesterase inhibitor. mdpi.com

While early research focused on the fundamental chemistry, the functional applications of organophosphate esters expanded significantly in the 20th century. In the 1930s, German chemist Gerhard Schrader and his team at I.G. Farben began exploring these compounds as insecticides. chemeurope.comresearchgate.net This research also revealed their potential as potent nerve agents, leading to the development of the G-series chemical weapons, including Tabun and Sarin. chemeurope.comwikipedia.org After World War II, the agricultural application of OP pesticides like parathion, malathion, and azinphosmethyl became widespread, particularly as organochlorine insecticides such as DDT were phased out in the 1970s. chemeurope.comwikipedia.org Beyond agriculture and warfare, organophosphate esters found broad industrial use as solvents, plasticizers, hydraulic fluids, and flame retardants due to their low production cost and compatibility with various polymers. chemeurope.comwikipedia.org

Evolution of Research Focus on Phosphate Ester Compounds

The trajectory of research on phosphate ester compounds has evolved from foundational synthesis to a deep and complex investigation of their biological and environmental roles. Initially, the focus was on chemical synthesis and industrial utility, as chemists developed methods to produce compounds for applications ranging from pesticides to plasticizers. researchgate.netucpress.edu Nature itself harnessed the unique chemical properties of the phosphate ester linkage early in evolution, utilizing it for the backbone of RNA and DNA and for protein regulation through phosphorylation. nih.gov

As the use of synthetic organophosphate esters became widespread, the research focus broadened considerably. The discovery of their toxicological properties, first noted in the 1930s, spurred investigations into their mechanisms of action. chemeurope.commdpi.com In the latter half of the 20th century, with growing environmental awareness, research began to concentrate on the fate and effects of these chemicals in the environment. Studies emerged on the biodegradation of organophosphate esters in various ecosystems. asm.org The shift away from more persistent organohalogen compounds, such as polybrominated diphenyl ethers (PBDEs), led to the increased use of aryl phosphate esters as replacements in flame retardants. nih.govnih.gov This substitution, in turn, has driven a new wave of research focused on the potential health effects of these replacement chemicals, including their endocrine-disrupting capabilities and the toxicity of their metabolites, such as diphenyl phosphate (DPhP). nih.govnih.gov Current research employs advanced techniques like lipidomics and transcriptomics to understand the subtle metabolic and genetic impacts of these compounds. nih.govacs.org

Significance of tert-Butylphenyl Diphenyl Phosphate as a Contemporary Research Subject

This compound (BPDP) has emerged as a significant subject of contemporary research primarily due to its extensive use as a flame retardant and plasticizer. nih.govontosight.ai It is a major component of commercial flame retardant mixtures like Phosflex 71B. nih.gov As an additive flame retardant, BPDP is not chemically bound to the products it treats, allowing it to leach into the environment and leading to human exposure. wikipedia.orgnih.gov

The significance of studying BPDP is underscored by its detection in various environmental compartments and in human samples. For instance, a metabolite, tert-butylphenyl phenyl phosphate, was detected in the urine of 94.5% of children in one U.S.-based study. nih.gov This widespread presence has prompted extensive research into its environmental fate, biodegradation, and metabolism. nih.govnih.gov Studies have shown that BPDP can be mineralized by microorganisms in sediment, with degradation rates influenced by prior exposure of the ecosystem to anthropogenic chemicals. asm.orgnih.gov Fungal metabolism studies have identified that organisms like Cunninghamella elegans can break down BPDP into various metabolites. nih.govresearchgate.net Furthermore, BPDP is a known precursor to diphenyl phosphate (DPhP), a common metabolite for many aryl phosphate esters that is now recognized as an environmental contaminant in its own right. nih.gov This complex metabolic profile and the potential for biological activity make BPDP a critical compound for toxicological and environmental assessment. nih.gov

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₃O₄P | nih.govcymitquimica.com |

| Molecular Weight | 382.4 g/mol | nih.govcymitquimica.com |

| Physical Description | Clear colorless liquid | nih.govchemicalbook.com |

| Boiling Point | 473 to 500 °F at 5 mmHg | nih.gov |

| Melting Point | -21 °C (Pour point) | nih.gov |

| Water Solubility | < 1 mg/mL at 70 °F | nih.gov |

| Vapor Pressure | 1.4x10⁻⁶ mmHg | nih.gov |

| log Kow | 5.12 | nih.gov |

This table is interactive. Click on the headers to sort.

Overview of Research Trajectories for Aryl Phosphate Esters

Research on aryl phosphate esters (APEs), the chemical class to which BPDP belongs, is currently following several key trajectories driven by their widespread use as replacements for phased-out brominated flame retardants. nih.gov A primary focus is on environmental surveillance and human exposure assessment. Scientists are detecting APEs and their metabolites, like diphenyl phosphate (DPhP), in numerous environmental matrices, including dust, water, and sediment, as well as in human urine, to understand the extent of contamination and exposure. nih.govnih.govacs.org

Another major research avenue is toxicology. Studies are investigating the potential health effects of APEs, moving beyond simple toxicity to explore more specific endpoints. For example, research using zebrafish models has demonstrated that some APEs, such as triphenyl phosphate (TPP), can induce cardiotoxicity during embryonic development. nih.gov There is also significant interest in their potential as endocrine disruptors, with studies examining their ability to interfere with nuclear receptors like the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov

Metabolism and biotransformation represent a third critical trajectory. Research aims to identify the metabolites produced from parent APEs in organisms and the environment. acs.orgnih.gov Understanding that a compound like BPDP can degrade into DPhP, which itself is environmentally persistent and has biological effects, highlights the need to assess the entire lifecycle of these chemicals. nih.gov Finally, there is a growing effort in material science to understand the behavior of APEs in polymers, including their degradation during processing (e.g., gamma irradiation) and their potential to be modified for use in novel applications like dynamic covalent networks. engconfintl.orgtue.nl

| Research Finding on BPDP Biodegradation | Ecosystem Details | Result | Source |

| Mineralization after 8 weeks | Microcosm with chronic agricultural chemical exposure | >37% of BPDP mineralized to ¹⁴CO₂ | asm.orgnih.gov |

| Mineralization after 8 weeks | Microcosm from a non-contaminated site | 1.7% of BPDP degraded to ¹⁴CO₂ | asm.orgnih.gov |

| Effect of Concentration | Most active ecosystems (0.1 mg BPDP) | Highest mineralization rate | nih.govnih.gov |

| Effect of Concentration | Most active ecosystems (1.0 and 10 mg BPDP) | Inhibition of mineralization observed | nih.govnih.gov |

| Identified Biodegradation Products | Residues in microcosms | Phenol (B47542), tert-butylphenol, diphenyl phosphate, triphenyl phosphate | nih.govnih.gov |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

(2-tert-butylphenyl) diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23O4P/c1-22(2,3)20-16-10-11-17-21(20)26-27(23,24-18-12-6-4-7-13-18)25-19-14-8-5-9-15-19/h4-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIFKDMFGPIVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O4P | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074110 | |

| Record name | 2-tert-Butylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butylphenyl diphenyl phosphate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

473 to 500 °F at 5 mmHg (NTP, 1992), BP: 261 °C at 6 mm Hg | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

435 °F (NTP, 1992) | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 3.2 mg/L at 25 °C | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.16 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 25 °C | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C | |

| Record name | t-Butylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

56803-37-3, 83242-23-3 | |

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1,1-Dimethylethyl)phenyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83242-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylphenyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083242233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylphenyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49FH9AU0N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-21 °C /pour point/ | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Structural Aspects of Tert Butylphenyl Diphenyl Phosphate

Established Synthetic Pathways for tert-Butylphenyl Diphenyl Phosphate (B84403)

The synthesis of tert-Butylphenyl diphenyl phosphate (BPDP) is primarily achieved through well-established phosphorylation chemistry. The common industrial and laboratory approach involves the reaction of substituted phenols with a phosphorus-containing reagent, typically phosphorus oxychloride (POCl₃).

Reaction Mechanisms in Phosphate Ester Synthesis

The core reaction for producing this compound involves the phosphorylation of a mixture of phenol (B47542) and tert-butylphenol with phosphorus oxychloride. A common method is a stepwise process catalyzed by a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃) or magnesium chloride (MgCl₂). google.com

The general mechanism proceeds as follows:

Alkylation (Phenol to tert-Butylphenol): In some industrial processes, the synthesis begins with the alkylation of phenol using isobutylene (B52900) in the presence of an acid catalyst. This step produces tert-butylphenol, which is a key precursor.

Phosphorylation: Phosphorus oxychloride reacts sequentially with the hydroxyl groups of the phenolic precursors (tert-butylphenol and phenol). The reaction is typically carried out in a controlled manner, often by adding the reactants incrementally to manage the exothermic nature of the reaction and to influence the final product distribution. google.com The reaction releases hydrogen chloride (HCl) gas as a byproduct. google.com

Catalysis: Lewis acids like AlCl₃ are employed to enhance the reaction rate. The catalyst facilitates the electrophilic attack on the phenolic oxygen by the phosphorus atom of the phosphorus oxychloride. google.com

A representative reaction scheme using p-tert-butylphenol and phenol with phosphorus oxychloride is: p-tert-butylphenol + Phenol + POCl₃ --(Lewis Acid Catalyst)--> this compound + HCl

Methodological Advancements in Laboratory-Scale Production

Advancements in laboratory and industrial production focus on optimizing yield, purity, and the specific composition of the final product. A typical laboratory or batch process involves a multi-stage approach in a reactor equipped for heating, stirring, and vacuum application. google.comgoogle.com

A described method includes these steps:

Initial Reaction: tert-Butylphenol is first reacted with a portion of the phosphorus oxychloride at an elevated temperature (e.g., 60-80°C) to form an intermediate. google.com

Catalyst Addition: The Lewis acid catalyst is introduced into the reactor. google.com

Second Phenolic Addition: Phenol is then added to the reaction mixture. google.com

Reaction Completion: The temperature is increased, and a vacuum is applied to drive the reaction to completion by removing the HCl byproduct. google.comgoogle.com

Purification: The final product is cooled, washed to remove the catalyst and unreacted precursors, and purified. google.com

This staged approach allows for better control over the reaction and the composition of the resulting phosphate ester mixture. google.com

Isomeric Considerations in this compound Synthesis

The term "this compound" is often a general descriptor for a product that can contain various isomers. The position of the tert-butyl group on the phenyl ring significantly influences the compound's physical properties. Commercial products are typically mixtures of these isomers along with other related phosphate esters. service.gov.uk

Ortho-, Meta-, and Para- Isomer Synthesis

The synthesis of a specific isomer—ortho-, meta-, or para-tert-butylphenyl diphenyl phosphate—is dictated by the choice of the starting tert-butylphenol isomer. For instance, reacting pure p-tert-butylphenol with phenol and phosphorus oxychloride will primarily yield p-tert-butylphenyl diphenyl phosphate. google.comnih.gov

The distinct isomers exhibit different physical properties, such as boiling points, as demonstrated in the table below based on research findings. service.gov.uk

Table 1: Boiling Points of this compound Isomers The following table is interactive. You can sort and filter the data.

{ "columns": [ {"name": "Isomer", "type": "TEXT"}, {"name": "Boiling Point (°C)", "type": "NUMBER"}, {"name": "Pressure (Pa)", "type": "NUMBER"} ], "rows": [ {"Isomer": "ortho-tert-Butylphenyl diphenyl phosphate", "Boiling Point (°C)": 195, "Pressure (Pa)": 27}, {"Isomer": "meta-tert-Butylphenyl diphenyl phosphate", "Boiling Point (°C)": 200, "Pressure (Pa)": 27}, {"Isomer": "para-tert-Butylphenyl diphenyl phosphate", "Boiling Point (°C)": 190, "Pressure (Pa)": 27} ] }

Production of Mixed Ester Formulations in Research Contexts

In many research and commercial applications, BPDP is used as a mixed formulation. These mixtures are not accidental but are often the result of specific manufacturing processes designed to achieve certain physical properties (e.g., viscosity). service.gov.uk The synthesis starts with a mixture of phenolic precursors, leading to a complex but controlled blend of phosphate esters.

A typical commercial formulation can contain several components, as detailed in scientific assessments. service.gov.ukindustrialchemicals.gov.au

Table 2: Example Composition of a Commercial Butylated Triaryl Phosphate Ester Formulation The following table is interactive. You can sort and filter the data.

{ "columns": [ {"name": "Component", "type": "TEXT"}, {"name": "CAS Number", "type": "TEXT"}, {"name": "Content (%)", "type": "NUMBER"} ], "rows": [ {"Component": "this compound", "CAS Number": "56803-37-3", "Content (%)": 43.2}, {"Component": "Triphenyl phosphate (TPHP)", "CAS Number": "115-86-6", "Content (%)": 40.2}, {"Component": "di-tert-Butylphenyl phenyl phosphate", "CAS Number": "65652-41-7", "Content (%)": 14}, {"Component": "tri-tert-Butylphenyl phosphate", "CAS Number": "78-33-1", "Content (%)": 2} ] }

Note: The exact composition can vary between manufacturers and product grades. service.gov.uk

Derivatization and Analog Generation in Academic Inquiry

In academic research, particularly in metabolism and environmental fate studies, the derivatization of this compound is of significant interest. This often occurs through biological processes where organisms metabolize the parent compound into various other molecules. asm.orgnih.govresearchgate.net

Fungal metabolism studies, for example, have shown that the primary metabolic pathway involves the oxidation of the tert-butyl group rather than the cleavage of the phosphate ester bonds. asm.orgresearchgate.net This biological derivatization leads to the formation of several metabolites.

Key metabolites and structural analogs identified in research include:

4-(2-carboxy-2-propyl)triphenyl phosphate: Formed by the oxidation of the tert-butyl group into a carboxylic acid. asm.orgnih.gov

Hydroxylated derivatives: Resulting from enzymatic attack on the aromatic rings. researchgate.net

Diphenyl phosphate: A minor product formed from the cleavage of one of the ester linkages. asm.orgnih.gov

Triphenyl phosphate (TPHP): A structurally related analog that is often a major component in commercial BPDP mixtures. service.gov.ukindustrialchemicals.gov.au

Bis(tert-butylphenyl) phenyl phosphate: An analog with two tert-butylated phenyl groups, also present in commercial formulations. service.gov.ukindustrialchemicals.gov.au

These derivatives and analogs are crucial for understanding the compound's behavior and transformation in biological and environmental systems.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | BPDP |

| Phosphorus oxychloride | POCl₃ |

| Aluminum trichloride | AlCl₃ |

| Magnesium chloride | MgCl₂ |

| Hydrogen chloride | HCl |

| Phenol | - |

| Isobutylene | - |

| tert-Butylphenol | tBP |

| ortho-tert-Butylphenyl diphenyl phosphate | o-BPDP |

| meta-tert-Butylphenyl diphenyl phosphate | m-BPDP |

| para-tert-Butylphenyl diphenyl phosphate | p-BPDP |

| Triphenyl phosphate | TPHP |

| di-tert-Butylphenyl phenyl phosphate | - |

| tri-tert-Butylphenyl phosphate | - |

| 4-(2-carboxy-2-propyl)triphenyl phosphate | - |

Environmental Occurrence and Spatial Distribution of Tert Butylphenyl Diphenyl Phosphate

Detection in Environmental Compartments

Scientific investigations have confirmed the presence of tert-butylphenyl diphenyl phosphate (B84403) across various environmental media. Its physicochemical properties, such as low water solubility and a low vapor pressure, govern its distribution and partitioning in the environment. nih.govservice.gov.uk

Atmospheric Distribution and Gaseous/Particulate Partitioning

Due to its low vapor pressure, tert-butylphenyl diphenyl phosphate is expected to exist in the atmosphere in both the gaseous and particulate-bound phases. nih.gov Its persistence in the air is limited by reactions with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately one day. nih.gov

Modeling has been used to estimate its concentration in the air, with a predicted regional concentration of 3.28 x 10⁻⁹ mg/m³. service.gov.uk Field studies have also confirmed its presence. Research in Sweden detected this compound in both outdoor and indoor air. Notably, it was found in the air of workplaces such as an electronics equipment recycling plant. service.gov.uk

Aquatic System Presence: Surface Water, Wastewater, and Drinking Water Research

This compound is classified as very toxic to aquatic life with long-lasting effects. scipoly.com Its entry into aquatic systems can occur through industrial and municipal wastewater discharges. The water solubility of tBPDPP has been reported to be as low as 0.04 mg/L for the pure substance, while commercial mixtures containing it have a higher measured solubility of around 3.2 mg/L. service.gov.uk

Once in an aquatic environment, biodegradation can occur. In experimental aquatic systems (microcosms) using water from a site with a history of agricultural chemical exposure, over 37% of the tBPDPP was mineralized to CO₂ after eight weeks. nih.gov In contrast, only 1.7% was mineralized in water from a non-contaminated site, suggesting that microbial communities in previously exposed environments are better adapted to degrade the compound. nih.gov Hydrolysis is also an expected degradation pathway, particularly in alkaline waters. nih.gov

While predicted environmental concentrations (PECs) for surface water have been calculated, specific monitoring data on the concentration of this compound in surface water, wastewater, and drinking water remains limited in publicly available research. service.gov.uk

Sediment and Soil Matrix Investigations

Due to its chemical properties, this compound is expected to adsorb to suspended solids and sediment if released into water. nih.gov One study using artificial ponds found that 61.5% of the tBPDPP added to the water was found in the sediment within 18 hours. nih.gov In soil, it is expected to have no mobility, binding strongly to soil particles. nih.gov

Biodegradation is considered a key process for the fate of tBPDPP in both soil and sediment. nih.govnih.gov Studies of sediment from environmental microcosms have shown that degradation is most effective in eutrophic ecosystems that have had previous exposure to anthropogenic chemicals. nih.govasm.org Analysis of residues in these systems revealed the presence of undegraded tBPDPP along with smaller quantities of breakdown products, including phenol (B47542), tert-butylphenol, and diphenyl phosphate. nih.govasm.org

However, a survey conducted in the United States in the early 1980s did not detect the compound in sediment samples from several industrialized rivers, including the Delaware River near an aryl phosphate manufacturing facility. service.gov.uk More recent and widespread quantitative data on its concentrations in various soil and sediment matrices are not extensively available.

Occurrence in Specific Environmental Niches

Beyond general environmental compartments, tBPDPP has been specifically detected in indoor environments and has been shown to accumulate in living organisms.

Indoor Environmental Studies (e.g., Household Dust, Indoor Air)

Indoor environments can act as reservoirs for flame retardants that escape from consumer products. This compound has been detected in indoor air, particularly in occupational settings like electronics recycling facilities. service.gov.uk

It is also a notable component of indoor dust. A study analyzing house dust from South China and the Midwestern United States investigated the presence of tert-butylated triarylphosphate esters (TBPPs). The research found that these compounds were detected in 100% of the dust samples from both locations. The most dominant isomer found was 4-tert-butylphenyl diphenyl phosphate (4tBPDPP). nih.gov The median concentrations of total TBPPs were higher in the U.S. samples compared to the Chinese samples. nih.gov

Table 1: Concentration of tert-Butylated Triarylphosphate Esters (TBPPs) in House Dust This table is interactive. You can sort and filter the data.

| Location | Median Concentration (ng/g) | Concentration Range (ng/g) | Dominant Isomer |

|---|---|---|---|

| South China | 35.4 | 8.1 - 198 | 4-tert-butylphenyl diphenyl phosphate |

| Midwestern U.S. | 81.3 | 35.2 - 800 | 4-tert-butylphenyl diphenyl phosphate |

Source: nih.gov

Biotic Matrix Monitoring (e.g., Wildlife, Aquatic Organisms)

This compound has the potential to bioaccumulate in aquatic organisms. nih.gov Estimated bioconcentration factors (BCFs) in fish are considered high to very high, with values reported at 528, 785, and 1096. nih.gov

Laboratory and controlled environment studies have demonstrated this accumulation. In one study, after 50 days of exposure in an artificial pond, chironomid larvae (a type of non-biting midge) accumulated tBPDPP to a concentration of 2.7 µg/g, while fathead minnows had a concentration of 0.4 µg/g. nih.gov The depuration half-life (the time it takes for half of the chemical to be eliminated from the organism) for the chironomid larvae was 43 hours. nih.gov

The metabolism of tBPDPP has also been investigated. The fungus Cunninghamella elegans can metabolize the compound, primarily by oxidizing the tert-butyl group. nih.govnih.gov Studies have also detected metabolites of tBPDPP in the urine of women and children, indicating human exposure and uptake. nih.gov

Global and Regional Concentration Profiles

Comparative Analysis of Environmental Levels Across Geographies

Data on the concentration of this compound in various environmental media have been reported from different parts of the world, although a comprehensive global monitoring program has not been established. The available data allows for a comparative analysis of its environmental levels across different geographies, revealing variations in contamination levels.

In North America , particularly the United States and Canada, tBPDP has been detected in indoor environments and human samples. A Canadian screening assessment reported that between 10,000 and 100,000 kg of BPDP were imported into the country. canada.ca In the United States, a study on toddlers' exposure to semi-volatile organic compounds in North Carolina reported the detection of 4-tert-butylphenyl diphenyl phosphate (4tBPDPP) in 94.7% of indoor dust samples, with concentrations reaching up to 85,986 ng/g. canada.ca

In Europe , research has identified tBPDP in marine mammals. A study on dolphins from Southern European waters detected several organophosphate esters, including 4-tert-butylphenyl diphenyl phosphate (BPDP), in their brain tissue. researchgate.net This finding is significant as it demonstrates the ability of the compound to cross the blood-brain barrier in wildlife. researchgate.net In the United Kingdom, a risk evaluation report by the Environment Agency detailed monitoring of this compound in wastewater treatment plant effluents and receiving waters across England and Wales. service.gov.uk

In Asia , studies have reported the presence of tBPDP in aquatic environments. Research on the Qiantang River in Eastern China detected 25 different organophosphorus flame retardants, with total concentrations in water ranging from 35.5 to 192 ng/L and in sediment from 8.84 to 48.5 ng/g dry weight. researchgate.net Another study in China on silver carp (B13450389) from Taihu Lake also detected 4-tert-butylphenyl diphenyl phosphate in the brain tissue of the fish. researchgate.net

The following interactive table provides a summary of reported concentrations of this compound in various environmental media across different geographical locations.

Spatiotemporal Trends in Environmental Occurrence

For instance, a study assessing temporal trends in urinary metabolites of two other organophosphate flame retardants, tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) and triphenyl phosphate (TPHP), in the United States between 2002 and 2015 found a dramatic increase in the metabolite of TDCIPP. acs.orgacs.org The levels of the TPHP metabolite also showed a significant, though smaller, increase over the same period. acs.orgacs.org These increasing trends in human exposure to other OPEs suggest that the environmental burden and subsequent human contact with this class of chemicals, which includes tBPDP, may have been on the rise.

It is important to note that these trends are for other compounds and may not directly reflect the spatiotemporal pattern of tBPDP. The environmental concentrations of individual OPEs are influenced by their specific production volumes, usage patterns, and environmental fate characteristics. Therefore, without dedicated long-term monitoring of tBPDP, its specific environmental trends remain an area requiring further research.

Environmental Fate and Transformation Pathways of Tert Butylphenyl Diphenyl Phosphate

Transport Dynamics in Environmental Media

The distribution of tBPDP in the environment is a result of complex transport processes between air, water, soil, and sediment. Its movement is largely governed by properties such as low water solubility and a high octanol-water partition coefficient, indicating a tendency to associate with organic matter and solid phases rather than remaining in water.

A summary of the key physicochemical properties influencing the transport of tert-Butylphenyl diphenyl phosphate (B84403) is presented below.

| Property | Value | Implication for Environmental Transport |

| Water Solubility | 0.04 - 3.2 mg/L | Low solubility limits its concentration in the aqueous phase, promoting partitioning to other media. |

| Vapor Pressure | 1.5 x 10⁻⁴ Pa at 25°C | Low volatility suggests that evaporation from water or soil surfaces is not a primary transport pathway. |

| Log K_ow | 5.12 | High lipophilicity indicates a strong tendency to adsorb to organic carbon in soil and sediment and to bioaccumulate. |

| Henry's Law Constant | 2.2 x 10⁻⁷ atm-m³/mole | Indicates that volatilization from water is not an important fate process. |

| Organic Carbon-Water (B12546825) Partition Coefficient (K_oc_) | 7.4 x 10⁴ (estimated) | High value points to low mobility in soil and strong adsorption to suspended solids and sediment in water. |

Inter-compartmental Exchange Processes (Air-Water, Water-Sediment, Soil-Air)

The exchange of tBPDP between environmental compartments is largely unidirectional towards solid phases.

Water-Sediment: Due to its high estimated organic carbon-water partition coefficient (Koc) of 74,000 and low water solubility, tBPDP released into aquatic systems is expected to strongly adsorb to suspended solids and partition into sediment. This process has been observed in pond studies, confirming that sediment acts as a significant sink for this compound.

Soil-Air and Water-Air: The compound's low vapor pressure (estimated at 1.5 x 10⁻⁴ Pa at 25°C) and low estimated Henry's Law constant (2.2 x 10⁻⁷ atm-m³/mole) signify that volatilization is not a major environmental fate process. service.gov.uk Consequently, the transfer from soil or water into the atmosphere is minimal.

Fugacity-Based Modeling Approaches for Environmental Distribution

Fugacity-based models, such as the Equilibrium Criterion (EQC) model, are theoretical tools used to predict the environmental distribution of a chemical. researchgate.net These models use a chemical's physicochemical properties to calculate its "escaping tendency" or fugacity from different environmental compartments (e.g., air, water, soil, sediment, biota). researchgate.net

For tert-Butylphenyl diphenyl phosphate, inputs such as its low vapor pressure, low water solubility, and high octanol-water partition coefficient would be used in a fugacity model. service.gov.uk The model's output would predict the compartments where the chemical is most likely to accumulate. Based on its properties, such models would forecast that tBPDP will predominantly partition to soil and sediment, with significantly lower concentrations found in water and air. oecd.org

Long-Range Atmospheric Transport Potential

The potential for a chemical to undergo long-range atmospheric transport is determined by its persistence in the atmosphere and its partitioning behavior. For tBPDP, the potential is considered low. This is primarily due to its relatively short estimated atmospheric half-life of approximately 24 hours (1.0 day). service.gov.uknih.gov This short lifespan is the result of its reaction with photochemically-produced hydroxyl radicals in the atmosphere. service.gov.uknih.gov A chemical that is degraded quickly has limited time to travel far from its source. Furthermore, its low vapor pressure restricts its initial entry into the atmospheric gas phase, a prerequisite for long-distance transport. service.gov.uk

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis Pathways and Kinetics

Hydrolysis is a key degradation pathway for tBPDP in the environment, particularly in alkaline waters. The process involves the cleavage of the phosphate ester bonds. The most likely hydrolysis products are diphenyl phosphate (DPHP) and tert-butylphenol, or alternatively, phenol (B47542) and a tert-butylated phenyl phosphate. service.gov.uknih.gov

The rate of hydrolysis is highly dependent on pH. Under neutral environmental conditions (pH 7), the process is generally slow, with half-lives expected to be several weeks or longer. nih.gov However, the rate significantly increases under alkaline conditions. nih.gov

Estimated Hydrolysis Half-lives for this compound

| pH | Estimated Half-life |

|---|---|

| 8 | 53 days |

| 9 | 5.3 days |

| 10 | 13 hours |

Data sourced from PubChem. nih.gov

Photolytic Transformation Processes

Photolysis, or degradation by light, can occur directly or indirectly.

Direct Photolysis: this compound is not expected to be susceptible to direct photolysis by sunlight. This indicates that the molecule itself does not readily absorb light within the solar spectrum available at the Earth's surface, and therefore this degradation pathway is not considered significant.

Indirect Photolysis: The primary photolytic transformation process for tBPDP is indirect photolysis in the atmosphere. This occurs through reaction with hydroxyl radicals (•OH) that are themselves produced by photochemical reactions in the air. service.gov.uknih.gov The estimated rate constant for this vapor-phase reaction is 1.6 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about one day. nih.gov An unpublished study on aqueous photodegradation was noted in a UK environmental report, but specific results were not available. service.gov.uk

Biotic Transformation and Biodegradation

The biodegradation of this compound (t-BPDP) is a significant environmental fate process, particularly in aquatic and sediment systems. iaea.org Studies using microcosms containing sediment and water from various ecosystems have shown that the extent of degradation is highly dependent on the environmental conditions and the history of the site. nih.govnih.gov In an artificial pond system, the half-life of t-BPDP was measured to be 0.44 days in water and 39 days in sediment, considering both abiotic and biotic transformations. iaea.org

Research has demonstrated that microbial communities in eutrophic ecosystems with prior exposure to agricultural chemicals are more effective at degrading t-BPDP than those from uncontaminated sites. nih.govnih.gov This suggests that microbial populations can adapt to metabolize this compound. In a river die-away test, t-BPDP showed a primary biodegradation half-life of approximately 4 days, with complete degradation occurring within 11 days, indicating that biotic processes are the main driver of its degradation in such environments. iaea.org

The breakdown of t-BPDP in the environment is facilitated by indigenous microbial populations. nih.gov Studies have identified that sediments with the highest rates of t-BPDP biodegradation also host the largest populations of heterotrophic and specific t-BPDP-utilizing microorganisms. nih.govnih.gov In some cases, acclimation of sediments to t-BPDP has led to adaptive increases in these specific microbial populations. nih.govnih.gov

Fungal species have also been shown to play a role in the biotransformation of t-BPDP. The fungus Cunninghamella elegans has been studied extensively and found to metabolize t-BPDP effectively. nih.gov In one study, C. elegans metabolized 70% of the available t-BPDP over a seven-day period. nih.gov Further investigations revealed that 28 other fungal cultures were also capable of metabolizing the compound, indicating that this capability is distributed among various fungal species. nih.gov

The enzymatic breakdown of t-BPDP involves several catabolic processes, with phosphoesterase enzymes playing a key role. nih.gov Research has established a direct correlation between high t-BPDP biodegradation rates in sediments and elevated activities of phosphotri- and diesterase enzymes. nih.govnih.gov Adaptive increases in these phosphoesterase enzymes were observed in sediments that were acclimated to t-BPDP. nih.govnih.gov

However, the metabolic pathway can differ between microbial groups. In studies with the fungus Cunninghamella elegans, phosphatase cleavage, which involves the breaking of the phosphate ester bond, was found to be a minor pathway for metabolism. nih.gov This suggests that fungi primarily utilize other enzymatic processes, such as oxidation of the alkyl side chain and aromatic rings, to transform the t-BPDP molecule. nih.gov

Mineralization is the complete breakdown of an organic compound to its inorganic constituents, such as carbon dioxide (CO₂) and water. Studies using radiolabeled [¹⁴C]t-BPDP have been conducted to track its mineralization in environmental microcosms by measuring the evolution of ¹⁴CO₂. nih.govnih.gov

These studies reveal significant variations in mineralization rates depending on the ecosystem. In microcosms from an area with chronic exposure to agricultural chemicals, over 37% of the t-BPDP was mineralized to ¹⁴CO₂ after 8 weeks. nih.govnih.gov In stark contrast, only 1.7% was mineralized in samples from a non-contaminated site over the same period. nih.govnih.gov The concentration of t-BPDP also impacts its degradation; mineralization was highest at a concentration of 0.1 mg/L and was inhibited at 10- and 100-fold higher concentrations. nih.govnih.gov In another study using activated sludge, CO₂ evolution reached 43.4% in 7 days and 89.8% in 28 days, indicating that t-BPDP can be considered inherently biodegradable. iaea.orgservice.gov.uk

Table 1: Mineralization of [¹⁴C]t-BPDP in Environmental Microcosms An interactive data table summarizing research findings on the mineralization of this compound under different conditions.

| Ecosystem Type | Exposure Concentration (mg/L) | Mineralization (% ¹⁴CO₂) | Time Period | Citation |

|---|---|---|---|---|

| Chronic Agricultural Chemical Exposure | 0.1 | >37% | 8 weeks | nih.gov, nih.gov |

| Non-contaminated Site | 0.1 | 1.7% | 8 weeks | nih.gov, nih.gov |

| Activated Sludge | Not Specified | 43.4% | 7 days | iaea.org |

| Activated Sludge | Not Specified | 89.8% | 28 days | iaea.org |

In microbial microcosm studies, chemical analysis revealed the presence of undegraded t-BPDP along with minor amounts of several degradation products. nih.gov These include:

Phenol nih.gov

tert-Butylphenol nih.gov

Diphenyl phosphate nih.gov

Triphenyl phosphate nih.gov

Fungal metabolism, particularly by Cunninghamella elegans, yields a different array of metabolites, primarily through the oxidation of the tert-butyl group. nih.gov The predominant metabolite formed by C. elegans is 4-(2-carboxy-2-propyl)triphenyl phosphate. nih.gov Other identified fungal metabolites include:

4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate nih.gov

Triphenyl phosphate nih.gov

Diphenyl phosphate nih.gov

4-(2-carboxy-2-propyl)diphenyl phosphate nih.gov

2-(4-hydroxyphenyl)-2-methyl propionic acid nih.gov

Phenol nih.gov

These findings suggest that the microbial degradation of t-BPDP proceeds through at least three different catabolic processes: oxidation of the alkyl side chain, hydroxylation of the aromatic rings, and cleavage of the phosphate ester bonds. nih.govnih.gov

Table 2: Identified Biotransformation Products of this compound An interactive data table listing the metabolites identified from microbial and fungal degradation studies.

| Metabolite | Originating Process | Citation |

|---|---|---|

| Phenol | Microbial (Microcosm) & Fungal | nih.gov, nih.gov |

| tert-Butylphenol | Microbial (Microcosm) | nih.gov |

| Diphenyl phosphate | Microbial (Microcosm) & Fungal | nih.gov, nih.gov |

| Triphenyl phosphate | Microbial (Microcosm) & Fungal | nih.gov, nih.gov |

| 4-(2-carboxy-2-propyl)triphenyl phosphate | Fungal (C. elegans) | nih.gov |

| 4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate | Fungal (C. elegans) | nih.gov |

| 4-(2-carboxy-2-propyl)diphenyl phosphate | Fungal (C. elegans) | nih.gov |

| 2-(4-hydroxyphenyl)-2-methyl propionic acid | Fungal (C. elegans) | nih.gov |

Formation of Secondary Organophosphate Esters

The environmental presence of this compound (tBuPh-DPhP) is not solely due to its direct release. Transformation processes in the environment can lead to the formation of other organophosphate esters (OPEs), known as secondary OPEs, which may have their own toxicological and environmental fate profiles. These formation pathways include atmospheric chemical reactions of precursor compounds and various transformations within environmental systems like water and soil.

Atmospheric Chemical Transformation of Precursors

While tBuPh-DPhP is primarily used as a flame retardant and plasticizer, a significant indirect source of OPEs in the atmosphere is the chemical transformation of other commercially used compounds, particularly organophosphite antioxidants (OPAs). scholaris.canih.gov These antioxidants are added to polymers to prevent degradation during processing and use. wikipedia.orguvabsorber.com

A key pathway for the formation of secondary OPEs is the oxidation of OPAs. scholaris.ca Research has demonstrated that OPAs can react with atmospheric oxidants such as ozone (O₃) and hydroxyl radicals (•OH). scholaris.camdpi.com For instance, studies on tris(2,4-di-tert-butylphenyl) phosphite (B83602), an OPA structurally similar to potential precursors of tBuPh-DPhP, show that it readily transforms into its phosphate analogue, tris(2,4-di-tert-butylphenyl) phosphate, upon exposure to heat, UV radiation, and water. researchgate.net This transformation is significant as it converts an antioxidant into a persistent OPE. scholaris.caresearchgate.net

The atmospheric half-life of tBuPh-DPhP due to reaction with photochemically-produced hydroxyl radicals is estimated to be approximately one day, indicating that it is susceptible to atmospheric degradation. nih.gov While direct atmospheric formation of tBuPh-DPhP from a specific OPA precursor is not extensively documented, the established reactivity of analogous OPAs strongly suggests that similar pathways could contribute to the atmospheric burden of tBuPh-DPhP. scholaris.caresearchgate.net The general mechanism involves the oxidation of the phosphite (P(III)) to a phosphate (P(V)). uvabsorber.com

The table below summarizes the key atmospheric transformation processes of OPA precursors that lead to the formation of secondary OPEs.

| Precursor Class | Transformation Process | Key Oxidants | Resulting Product Class | Supporting Evidence |

| Organophosphite Antioxidants (OPAs) | Oxidation | Ozone (O₃), Hydroxyl Radicals (•OH) | Secondary Organophosphate Esters (OPEs) | Transformation of tris(2,4-di-tert-butylphenyl) phosphite to its phosphate analog. scholaris.caresearchgate.net |

Indirect Formation Pathways in Environmental Systems

Once released into the environment, tBuPh-DPhP can undergo various transformation processes, leading to the formation of secondary OPEs, most notably diphenyl phosphate (DPHP). These transformations can be mediated by both biological and non-biological (abiotic) factors.

Biotic Transformation:

Microbial degradation is a significant pathway for the transformation of tBuPh-DPhP in the environment. Studies using microcosms containing sediment and water from various ecosystems have shown that tBuPh-DPhP can be biodegraded. nih.govnih.govasm.org The primary biodegradation product identified in these studies is diphenyl phosphate (DPHP). nih.govnih.gov This suggests that microorganisms possess enzymes, such as phosphotriesterases, capable of cleaving the ester bonds of tBuPh-DPhP. The rate and extent of biodegradation can be influenced by factors such as the concentration of the compound and the history of the microbial community's exposure to anthropogenic chemicals. nih.govnih.gov

Fungal metabolism has also been shown to transform tBuPh-DPhP into a variety of secondary OPEs. For example, the fungus Cunninghamella elegans metabolizes tBuPh-DPhP into several products, including DPHP, triphenyl phosphate, and hydroxylated and carboxylated derivatives such as 4-(2-carboxy-2-propyl)triphenyl phosphate and 4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate. nih.gov This indicates that in addition to the cleavage of the phosphate ester bond, oxidation of the tert-butyl group and the phenyl rings are also important transformation pathways. nih.gov

Abiotic Transformation:

Abiotic processes, primarily hydrolysis and to a lesser extent photolysis, also contribute to the formation of secondary OPEs from tBuPh-DPhP.

Hydrolysis: tBuPh-DPhP can undergo hydrolysis, where the ester bonds are broken by reaction with water. The rate of hydrolysis is pH-dependent. Estimated half-lives for the base-catalyzed hydrolysis of tBuPh-DPhP are 53 days at pH 8 and 5.3 days at pH 9. nih.gov The primary product of hydrolysis is diphenyl phosphate (DPHP) and tert-butylphenol. nih.govnih.gov

Photolysis: Direct photolysis of tBuPh-DPhP is not expected to be a significant transformation pathway as it does not absorb light at wavelengths above 290 nm. nih.gov However, indirect photolysis, mediated by other light-absorbing substances in the water, could potentially play a role, although this has not been extensively studied for this specific compound.

The following table provides a summary of the major indirect formation pathways of secondary OPEs from tBuPh-DPhP in environmental systems.

| Environmental Compartment | Transformation Pathway | Key Products | Influencing Factors | Supporting Evidence |

| Water/Sediment | Biodegradation | Diphenyl phosphate, Phenol, tert-Butylphenol | Microbial community composition, Prior exposure to chemicals, Concentration of tBuPh-DPhP | Microcosm studies showing mineralization and product formation. nih.govnih.govasm.org |

| Soil/Fungi | Fungal Metabolism | Diphenyl phosphate, Triphenyl phosphate, Hydroxylated and Carboxylated derivatives | Fungal species | Studies with Cunninghamella elegans. nih.gov |

| Water | Hydrolysis | Diphenyl phosphate, tert-Butylphenol | pH | Estimated half-lives at different pH values. nih.gov |

Advanced Analytical Methodologies for Tert Butylphenyl Diphenyl Phosphate Research

Sample Preparation Techniques

The accurate quantification of tert-Butylphenyl diphenyl phosphate (B84403) from complex environmental samples necessitates meticulous sample preparation to isolate the analyte from interfering matrix components.

Extraction Methods for Diverse Environmental Matrices (e.g., Pressurized Liquid Extraction)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), has emerged as a powerful and efficient technique for extracting tBPDP and other organophosphate esters from solid and semi-solid environmental matrices. researchgate.netmdpi.com This method utilizes elevated temperatures and pressures to enhance extraction efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods. mdpi.com

The effectiveness of PLE is dependent on optimizing several parameters, including the choice of solvent, temperature, pressure, and extraction time. For instance, in the analysis of polybrominated diphenyl ethers (PBDEs), which share structural similarities with organophosphate esters, a mixture of n-hexane and dichloromethane (B109758) has been used effectively with PLE for fish samples. nih.gov For soil samples containing polychlorinated biphenyls (PCBs) and PBDEs, a PLE system was optimized using various parameters to achieve a simultaneous extraction. nih.gov In a study on linear alkylbenzenesulfonates in sediment, methanol (B129727) was used as the extraction solvent at 100°C and 100 atm. researchgate.net

A study involving the analysis of a commercial tBPDP product in water utilized a liquid-liquid extraction with methylene (B1212753) dichloride after centrifugation to separate the aqueous phase. service.gov.uk

| Matrix | Target Analytes | Solvent | Temperature (°C) | Extraction Time | Reference |

|---|---|---|---|---|---|

| Fish | Polybrominated Diphenyl Ethers (PBDEs) | n-hexane:dichloromethane (90:10 v/v) | 100 | 5 min (static, 3 cycles) | nih.gov |

| Sediment | Linear Alkylbenzenesulfonates (LAS) | Methanol | 100 | 15 min (static) + 20 min (dynamic) | researchgate.net |

| Soil | Polychlorinated Biphenyls (PCBs) & PBDEs | Parameters such as temperature, pressure, static time, and flush volume were optimized. | nih.gov |

Clean-up and Concentration Strategies

Following extraction, a clean-up step is often crucial to remove co-extracted matrix components that can interfere with chromatographic analysis and mass spectrometric detection. mdpi.com Selective pressurized liquid extraction (SPLE) integrates the clean-up step directly into the extraction process by incorporating sorbents into the extraction cell. researchgate.net

For the analysis of PBDEs in fish, Florisil was used as a fat retainer within the PLE cell, which successfully produced extracts ready for analysis without requiring further clean-up. nih.gov In the context of soil analysis, materials such as activated copper, Florisil, and silica (B1680970) gel have been evaluated as packing materials in the PLE cell to facilitate a one-step extraction and cleanup. nih.gov These sorbents help in retaining interfering compounds, allowing the target analytes to be selectively eluted. After clean-up, the extract is typically concentrated, often by evaporating the solvent under a gentle stream of nitrogen, to achieve the low detection limits required for environmental monitoring.

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating tBPDP from its isomers and other related organophosphate compounds prior to detection. Both gas and liquid chromatography are widely employed.

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a frequently used technique for the analysis of tBPDP. service.gov.uknih.govnih.gov The volatility of tBPDP allows for its effective separation on a GC column. The choice of the capillary column's stationary phase is critical for resolving tBPDP from other structurally similar compounds that may be present in technical mixtures or environmental samples.

In some cases, derivatization of phosphorus-containing compounds may be necessary before GC analysis to improve their volatility and thermal stability. mdpi.com For the analysis of complex environmental samples, advanced GC techniques such as gas chromatography-ion trap tandem mass spectrometry (GC-ITMS-MS) and gas chromatography with time-of-flight mass spectrometry (GC-TOF-MS) have been utilized, offering enhanced selectivity and sensitivity. nih.govnih.gov

Liquid Chromatography (LC) Applications

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers a powerful alternative to GC, particularly for less volatile or thermally labile organophosphate esters. LC methods are highly effective when combined with tandem mass spectrometry (LC-MS/MS).

A comprehensive method for the quantitative analysis of 17 different aryl organophosphate esters, including tBPDP isomers, in indoor dust was developed using LC-MS/MS. nih.gov This method achieved successful separation of all target compounds within a 13-minute run time. nih.gov High-pressure liquid chromatography has also been instrumental in separating various metabolites of tBPDP in fungal metabolism studies. nih.govnih.gov

| Technique | Matrix | Key Finding/Parameter | Reference |

|---|---|---|---|

| LC-MS/MS | Indoor Dust | Separation of 17 aryl-OPEs within 13 minutes. | nih.gov |

| GC-ITMS-MS | Fish | Used for the analysis of PBDEs after selective PLE. | nih.gov |

| GC-TOF-MS | Soil | Simultaneous determination of PCBs and PBDEs. | nih.gov |

| High-Pressure Liquid Chromatography | Fungal Culture | Separation of tBPDP metabolites. | nih.govnih.gov |

| Gas Chromatography | Water | Analysis of commercial tBPDP product after extraction. | service.gov.uk |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the detection and quantification of tBPDP due to its high selectivity and sensitivity. When coupled with a chromatographic separation system, it provides robust and reliable results.

Tandem mass spectrometry (MS/MS) is particularly powerful for quantitative analysis in complex matrices. nih.gov By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for tBPDP can be monitored, which significantly reduces matrix interference and enhances selectivity. A validated LC-MS/MS method for aryl-OPEs in indoor dust reported limits of quantification ranging from 0.09 to 3.2 ng/g, demonstrating excellent sensitivity. nih.gov

Different types of mass analyzers have been successfully employed. Ion trap and time-of-flight mass spectrometers coupled with GC have proven effective for identifying and quantifying tBPDP and related compounds in various environmental samples. nih.govnih.gov Mass spectrometry, in conjunction with nuclear magnetic resonance (NMR), has also been critical in identifying the chemical structure of tBPDP metabolites in biodegradation studies. nih.govnih.gov The quantitative analysis of tBPDP can sometimes be challenging due to the potential for irreversible binding of the charged phosphate groups to labware or hydrolytic degradation in aqueous solutions, which can lead to variations in results, especially at low concentrations. engconfintl.org

High-Resolution Mass Spectrometry (HRMS) Approaches

High-resolution mass spectrometry (HRMS) is a critical tool for the identification and confirmation of tBPDP in complex environmental and biological samples. Unlike nominal mass instruments, HRMS instruments, such as Quadrupole-Time of Flight (Q-TOF) and Orbitrap-based systems, provide highly accurate mass measurements, typically with errors of less than 5 ppm. This precision allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing confidence in compound identification.

In the context of organophosphate ester analysis, HRMS coupled with liquid chromatography (LC) or gas chromatography (GC) is used for both target and non-target screening. csic.es For instance, a study on various organophosphorus flame retardants (OPFRs) utilized an Orbitrap-based HRMS system to investigate their fragmentation pathways. mdpi.com Such systems, often using techniques like high-energy collision dissociation (HCD), can elucidate the characteristic fragmentation patterns of aromatic OPFRs like tBPDP. mdpi.com The analysis of tBPDP would involve monitoring for its specific accurate mass and characteristic fragment ions, which are generated from the cleavage of the C-O and P-O bonds. mdpi.com

A typical HRMS workflow for tBPDP analysis might involve an ultrahigh-performance liquid chromatograph coupled to a Q Exactive hybrid quadrupole-Orbitrap HRMS. acs.org This setup enables the separation of tBPDP from isomers and other matrix components before its detection and accurate mass measurement.

Table 1: Example HRMS Parameters for Organophosphate Ester Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Mass Spectrometer | Q Exactive Hybrid Quadrupole-Orbitrap | acs.org |

| MS1 Resolution | 70,000 | mdpi.com |

| MS2 Resolution | 35,000 | mdpi.com |

| Collision Energy | Stepped (e.g., 10, 40, 80 eV) | mdpi.com |

| Ionization Mode | Positive Mode (HCD) | mdpi.com |

| Capillary Temperature | 350 °C | mdpi.com |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites

Once tBPDP enters a biological system, it can be metabolized into various transformation products. Tandem mass spectrometry (MS/MS) is an indispensable technique for identifying the structures of these metabolites. MS/MS involves the selection of a specific precursor ion (the metabolite) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. nih.gov This fragmentation pattern provides structural information about the metabolite.

Research has shown that the fungus Cunninghamella elegans metabolizes tBPDP primarily at the tert-butyl group. nih.gov The major metabolite identified was 4-(2-carboxy-2-propyl)triphenyl phosphate, which was separated by chromatographic techniques and identified using mass spectral methods. nih.gov

In a typical MS/MS experiment for metabolite elucidation, the sample extract is analyzed, and potential metabolite ions are identified based on predicted metabolic transformations (e.g., hydroxylation, oxidation). These precursor ions are then subjected to MS/MS analysis. The resulting fragmentation spectra are interpreted to confirm the proposed structure. For example, the fragmentation of a hydroxylated tBPDP metabolite would show a neutral loss of water and characteristic fragments of the diphenyl phosphate backbone. This approach allows for the rapid identification of various types of conjugates and transformation products. nih.gov

Isotope Dilution Mass Spectrometry for Quantification

For accurate and precise quantification of tBPDP in complex matrices, isotope dilution mass spectrometry (IDMS) is the gold standard. This technique involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., ¹³C- or D-labeled tBPDP) to the sample at the beginning of the analytical procedure. doi.orgnih.gov This labeled compound serves as an internal standard that behaves almost identically to the native analyte during sample extraction, cleanup, and instrumental analysis.

By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, any losses of the analyte during sample preparation can be accurately corrected. doi.org This approach effectively compensates for matrix effects—signal suppression or enhancement caused by co-extracted sample components—that can plague other quantification methods. alsglobal.com The use of isotopically labeled standards is particularly crucial for complex matrices like dust, sediment, and biological tissues, where analyte recovery can be variable. Quantification is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides the necessary selectivity and sensitivity. doi.orgnih.gov

Quality Assurance and Quality Control in Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential to ensure the reliability and accuracy of data generated in the analysis of tBPDP.

Development and Application of Certified Reference Materials

Certified Reference Materials (CRMs) are highly characterized and homogeneous materials with a certified concentration of the analyte of interest. They are produced by national metrology institutes or accredited reference material producers according to stringent standards like ISO 17034. sigmaaldrich.com CRMs are used to validate analytical methods, calibrate instruments, and assess the accuracy of laboratory results.

For tBPDP analysis, CRMs are available from various suppliers. accustandard.com These are often provided as solutions in a solvent like hexane (B92381) at a certified concentration (e.g., 1000 µg/mL). accustandard.com Laboratories analyzing tBPDP would use these CRMs to prepare calibration standards and to perform quality control checks to ensure their measurements are traceable to a known standard. Related compounds, such as Tris(2,4-di-tert-butylphenyl)phosphate, are also available as CRMs and can be used in broader analytical methods for organophosphate esters. sigmaaldrich.comthomassci.com

Internal and Surrogate Standard Utilization

In environmental and biological analysis, internal standards and surrogates are crucial for monitoring and correcting for variations in analytical performance. biotage.com

Internal Standards: These are compounds added to a sample extract just before instrumental analysis. biotage.com Their primary function is to compensate for variations in instrument response from injection to injection. doi.org For robust methods like isotope dilution, a stable isotope-labeled analog of tBPDP would be the ideal internal standard. alsglobal.com